molecular formula C7H9NO B15209407 (E)-N-Ethyl-1-(furan-2-yl)methanimine CAS No. 22544-81-6

(E)-N-Ethyl-1-(furan-2-yl)methanimine

Cat. No.: B15209407
CAS No.: 22544-81-6
M. Wt: 123.15 g/mol
InChI Key: PPFQIWQQRULEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-Ethyl-1-(furan-2-yl)methanimine (CAS 22544-81-6) is a Schiff base compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . Its structure features a furan ring, a heterocycle known for its relevance in medicinal chemistry, linked to an ethylimine group, which defines it as a member of the important class of methanimines (Schiff bases) . This compound serves as a versatile building block and ligand in scientific research. Schiff bases are renowned in coordination chemistry for their ability to coordinate with various metal ions through their azomethine nitrogen, forming stable complexes . Researchers can utilize this compound to synthesize such complexes for investigation into catalytic applications, such as the reduction of environmental pollutants , or for studying materials with potential photoluminescent properties. The structural motifs present in this compound are of significant interest in pharmaceutical research. Heterocyclic Schiff bases incorporating furan rings are frequently explored as key pharmacophores in the design and synthesis of novel bioactive molecules . These compounds are investigated for a range of biological activities, including antiparasitic and anticancer effects, making this compound a valuable intermediate for researchers developing and studying new therapeutic agents . Its mechanism of action in biological systems, when incorporated into larger molecular architectures, is often associated with interactions with enzymes or DNA, though its specific profile is an active area of investigation . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22544-81-6

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

N-ethyl-1-(furan-2-yl)methanimine

InChI

InChI=1S/C7H9NO/c1-2-8-6-7-4-3-5-9-7/h3-6H,2H2,1H3

InChI Key

PPFQIWQQRULEHR-UHFFFAOYSA-N

Canonical SMILES

CCN=CC1=CC=CO1

Origin of Product

United States

Synthetic Methodologies and Strategies for E N Ethyl 1 Furan 2 Yl Methanimine and Analogous Furan Imines

Classical Condensation Reactions for Imine Formation

The most direct and widely used method for synthesizing furan (B31954) imines is the condensation reaction between a furan-containing carbonyl compound and a primary amine. masterorganicchemistry.com This reaction is a cornerstone of organic chemistry, valued for its simplicity and high atom economy, with water being the only byproduct. rsc.org

Amination of Furfural (B47365) and its Derivatives

The formation of (E)-N-Ethyl-1-(furan-2-yl)methanimine is achieved through the direct amination, or condensation, of furfural with ethylamine (B1201723). masterorganicchemistry.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, leading to a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. researchgate.net The process is generalizable to a wide range of furfural derivatives and primary amines. For instance, the biomass-derived platform molecule 5-hydroxymethylfurfural (B1680220) (HMF) and its derivatives readily react with various primary amines, such as aniline (B41778) and its substituted forms, to produce the corresponding N-substituted furan imines in high yields. nih.gov Similarly, solvent-free condensation of furfural with amines like butylamine (B146782) and octylamine (B49996) has been successfully demonstrated. nih.gov

The reaction conditions for these condensations can be optimized to achieve high yields. Studies have shown that the reaction of HMF with aniline in methanol (B129727) at room temperature can reach an imine yield of 98% within two hours. nih.gov The nature of the amine also influences the reaction; aromatic amines containing electron-donating groups tend to result in excellent yields, while those with electron-withdrawing groups may require longer reaction times to achieve comparable results. nih.gov

Table 1. Synthesis of Furan Imines via Condensation of Furanic Aldehydes with Primary Amines.
Furanic AldehydePrimary AmineSolventTemperatureTimeImine Yield (%)Reference
5-Hydroxymethylfurfural (HMF)AnilineMethanolRoom Temp.2 h98 nih.gov
5-Acetoxymethylfurfural (AMF)AnilineMethanolRoom Temp.-98 nih.gov
HMFp-ToluidineMethanolRoom Temp.->95 nih.gov
HMFp-AnisidineMethanolRoom Temp.->95 nih.gov
FurfuralButylamineSolvent-free--- nih.gov

Acid Catalysis and Solvent Effects in Imine Synthesis

Imine formation is a reversible reaction that is typically catalyzed by acid. masterorganicchemistry.comlibretexts.org The role of the acid is to protonate the hydroxyl group of the hemiaminal intermediate, converting it into a better leaving group (water) and thus facilitating the final dehydration step to form the imine. libretexts.org However, the pH of the reaction medium must be carefully controlled for optimal results. The reaction rate is generally highest near a pH of 5. libretexts.org At lower pH values (high acidity), the amine reactant becomes protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group. libretexts.org Conversely, at high pH, there is insufficient acid to catalyze the removal of the hydroxyl group from the intermediate. libretexts.org

The choice of solvent also plays a critical role in the synthesis of furan imines. The solvent must be capable of dissolving the reactants while not unfavorably shifting the reaction equilibrium. Methanol has been identified as a particularly suitable solvent for the condensation of furanic aldehydes with primary amines. nih.gov It effectively dissolves the reactants and facilitates high imine yields. In contrast, the use of other alcohols like ethanol (B145695) or isopropanol (B130326) can lead to a significant decrease in product yield, primarily due to a lower yield of the intermediate imine in the first stage. nih.gov The basicity of the solvent can also be a determining factor; weakly basic polar aprotic solvents have been shown to promote the formation of furfural from hexoses, indicating the sensitivity of the furan ring system to reaction media. rsc.org

Table 2. Effect of Solvent on Imine Yield in the Condensation of HMF with Aniline.
SolventImine Yield (%)Reference
Methanol98 nih.gov
EthanolSignificantly lower nih.gov
IsopropanolSignificantly lower nih.gov

Role of Explicit Water Molecules in Reaction Kinetics

The formation of an imine is a condensation reaction characterized by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org According to Le Chatelier's principle, the presence of water as a product means that its concentration directly influences the equilibrium position of the reaction. High concentrations of water in the reaction medium will shift the equilibrium back towards the reactants (the furan aldehyde and the amine), a process known as hydrolysis. masterorganicchemistry.commasterorganicchemistry.com Therefore, for an efficient synthesis of furan imines, it is often necessary to remove the water as it is formed.

The kinetics of the reaction are thus intrinsically linked to the management of water. While the forward reaction involves dehydration, the reverse reaction, hydrolysis, is facilitated by the presence of water. masterorganicchemistry.com Studies on imine stability have shown that these compounds are generally unfavorable in aqueous solutions, and significant research efforts are dedicated to enhancing their stability in water. researchgate.net The catalytic role of encapsulated water molecules has also been observed to promote imine hydrolysis, underscoring the delicate balance required for successful imine synthesis. nih.gov In practice, the reaction is often carried out in non-aqueous solvents, and sometimes with the addition of a dehydrating agent, to drive the equilibrium towards the formation of the imine product.

Advanced Catalytic Approaches in Furan Imine Synthesis

Beyond classical condensation, advanced catalytic methods have been developed for the synthesis of furan rings and their functionalization, providing alternative routes to furan imines and their precursors. These methods often employ transition metal catalysts to achieve novel transformations under mild conditions.

Transition Metal-Catalyzed Migratory Cycloisomerization

Transition metal catalysis offers powerful strategies for constructing substituted furan and pyrrole (B145914) scaffolds. arkat-usa.org One such advanced approach is the migratory cycloisomerization of homopropargylic aldehydes and imines, which can be catalyzed by metals like gold. nih.gov This method allows for the regioselective synthesis of 2,3,5-substituted furans from readily available starting materials. nih.gov The reaction proceeds through a cascade of events initiated by the catalyst, involving cyclization and subsequent migration steps to form the aromatic furan ring. nih.gov While this method does not directly produce this compound from furfural, it represents a sophisticated strategy for assembling highly substituted furan cores that can be precursors to a diverse range of furan-based compounds, including complex imines. Other metals such as copper, palladium, and platinum have also been employed in various cycloisomerization reactions to generate furan derivatives from different alkynyl and allenyl precursors. arkat-usa.orgresearchgate.netacs.org

Reductive Amination of Biomass-Derived Furanic Oxygenates

Reductive amination is a highly effective and widely utilized one-pot method for converting carbonyl compounds into amines. nih.govsandermanpub.net In the context of furan chemistry, this process is particularly valuable for upgrading biomass-derived aldehydes like furfural and HMF into valuable furan-based amines. rsc.orgrsc.orgnih.gov The reaction is a cascade process that begins with the classical condensation of the furanic aldehyde with an amine source (such as ethylamine or ammonia) to form the corresponding imine in situ. chemrxiv.org This intermediate imine is not isolated but is immediately hydrogenated in the same reaction vessel to yield the final saturated amine. nih.govchemrxiv.org

This methodology is dependent on a suitable catalyst capable of facilitating the hydrogenation of the C=N bond without promoting undesirable side reactions, such as the hydrogenation of the furan ring. rsc.orgchemrxiv.org A variety of heterogeneous catalysts based on non-noble and noble metals have been developed for this purpose, including systems based on nickel, copper, cobalt, ruthenium, and palladium. nih.govsandermanpub.netrsc.orgchemrxiv.org For example, a CuAlOx catalyst has been shown to be effective for the hydrogenation of imines derived from HMF and primary amines in a flow reactor. nih.gov Similarly, Raney Ni has been used for the reductive amination of furfural with ammonia (B1221849) to produce furfurylamine (B118560) with high selectivity. sandermanpub.net The choice of catalyst, hydrogen source (e.g., H₂ gas or a transfer hydrogenation agent like formic acid), and reaction conditions are critical for achieving high yields and selectivity of the desired furanic amine. sandermanpub.netrsc.org The furan imine, therefore, stands as a crucial, albeit transient, intermediate in this important sustainable chemical transformation. rsc.org

Table 3. Catalytic Systems for Reductive Amination of Furanic Aldehydes.
Furanic AldehydeAmine SourceCatalystH₂ SourceProductYield/SelectivityReference
FurfuralAqueous AmmoniaRh/Al₂O₃H₂Furfurylamine~92% Selectivity rsc.org
FurfuralAmmoniaRaney NiH₂Furfurylamine96.3% Selectivity sandermanpub.net
5-Hydroxymethylfurfural (HMF)Various AminesIridium ComplexFormic AcidN-Substituted FurfurylaminesHigh Yields rsc.org
HMFAmmoniaRaney CoH₂5-Hydroxymethyl furfurylamine99.5% Yield nih.gov
HMFAnilineCuAlOxH₂N-(5-(hydroxymethyl)furan-2-yl)methyl)aniline97% Yield nih.gov

Emerging Catalytic Systems in Imine Formation and Transformation

The traditional synthesis of imines often involves the removal of water to drive the reaction equilibrium forward, sometimes requiring harsh conditions or stoichiometric dehydrating agents. nih.gov Modern research focuses on developing catalytic systems that are more efficient, selective, and environmentally benign.

Noble metals like Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) have been effectively used in the reductive amination of furan aldehydes, a process that involves the in-situ formation and subsequent reduction of an imine intermediate. mdpi.comrsc.org For instance, a Ru/TiP-100 catalyst (ruthenium supported on titanium phosphate) has been shown to facilitate the reductive amination of furfural, achieving a 91% yield of furfurylamine at room temperature. mdpi.com While highly effective, the high cost and limited availability of these metals are significant drawbacks. frontiersin.org

Consequently, there is a growing interest in catalysts based on non-noble metals such as Nickel (Ni), Cobalt (Co), and Copper (Cu). mdpi.comfrontiersin.org These metals offer a more cost-effective and sustainable alternative. A Ni/SBA-15 catalyst, for example, demonstrated high selectivity in the reductive amination of 5-hydroxymethylfurfural (HMF), a derivative of furfural, yielding approximately 90% of the corresponding amine. mdpi.com The moderate hydrogenation activity of the Ni catalyst was credited for its high selectivity. mdpi.com Similarly, copper-based catalysts, such as CuAlOx derived from layered double hydroxides, have proven effective for the hydrogenation of furan imines in flow reactors, showcasing a promising approach for continuous production. nih.govresearchgate.net

Acidic sites on the catalyst support can also play a crucial role. Bifunctional catalysts, which possess both metal centers for hydrogenation and acidic sites, can facilitate both the imine formation (condensation) and its subsequent reduction. mdpi.com For example, an Ir/SiO2-SO3H catalyst demonstrated that the synergistic effect between the iridium metal center and the sulfonic acid sites was vital for the reductive amination of furfural. mdpi.com

Emerging catalytic strategies also include:

Electrocatalysis: Electrochemical reductive amination uses water as a hydrogen source and avoids chemical reducing agents, offering a greener pathway. Various metal electrodes (e.g., Ag, Cu, Pt) have been investigated for the reductive amination of HMF and its derivatives. researchgate.netrsc.org

Biocatalysis: The use of enzymes offers high selectivity under mild conditions, though industrial applications for furan imine synthesis are still developing. nih.gov

Photocatalysis: Light-driven reactions represent a novel frontier, with recent developments showing photocatalytic cycloadditions to create complex imino-dihydrofurans. acs.org

Table 1: Comparison of Catalytic Systems for Furan Aldehyde Amination
Catalyst SystemFuran SubstrateKey FeaturesReported YieldReference
Ru/TiP-100Furfural (FF)Noble metal catalyst; operates at room temperature.91% (amine) mdpi.com
Ni/SBA-155-Hydroxymethylfurfural (HMF)Non-noble metal; moderate hydrogenation activity prevents side reactions.~90% (amine) mdpi.com
Ir/SiO2-SO3HFurfural (FF)Bifunctional catalyst with metal and acid sites.21% (secondary amine) mdpi.com
CuAlOx5-Hydroxymethylfurfural (HMF)Non-noble metal; suitable for flow chemistry.up to 98% (amine) nih.gov
Ag electrode5-Hydroxymethylfurfural (HMF)Electrochemical method; uses water as H source.~100% (Faradaic Efficiency) researchgate.net

Alternative Synthetic Routes to Furan Imine Scaffolds

Beyond direct condensation, several other methodologies have been developed to access furan imines and related heterocyclic structures.

Reductive Imination is a cornerstone for synthesizing amines from carbonyl compounds like furfural. taylorfrancis.com The process involves two main steps: the condensation of the aldehyde with an amine to form an imine, followed by the hydrogenation of the imine intermediate. mdpi.com This can be performed in a one-pot, two-step process where the imine is formed first and then reduced without isolation. nih.govresearchgate.net For instance, the reaction of HMF with primary amines in methanol yields the corresponding imine, which is then hydrogenated in a flow reactor over a CuAlOx catalyst to produce N-substituted furfuryl amines in excellent yields. nih.govresearchgate.net Electrochemical methods also provide a route for reductive amination under environmentally benign conditions. researchgate.net

Rebound Hydrolysis refers to the reverse reaction of imine formation, where the imine reacts with water to hydrolyze back to the parent aldehyde and amine. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com This is a critical equilibrium to manage during synthesis. The reaction is typically catalyzed by acid, which protonates the imine nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. nih.govchemistrysteps.com To favor imine formation, water is often removed using methods like a Dean-Stark apparatus or by adding drying agents. nih.gov Conversely, to isolate the parent aldehyde or amine, an excess of aqueous acid is used to drive the equilibrium toward hydrolysis. masterorganicchemistry.com Understanding this equilibrium is crucial, as undesired hydrolysis can reduce the yield of the target imine or its derivatives. nih.gov

Hydroamination involves the addition of an amine across an unsaturated carbon-carbon bond. While less direct for synthesizing this compound, it is a powerful, atom-economical method for creating C-N bonds. nih.gov Transition metal catalysts, particularly those based on rhodium and iridium, have been developed for the hydroamination of olefins. nih.gov For furan-containing substrates, this strategy could be applied to furan-substituted alkenes. For example, Ir-catalyzed hydroamination has been shown to tolerate heterocyclic substituents like furan, affording the corresponding amine products, albeit in moderate yields. nih.gov This route offers an alternative for constructing the amine precursors to furan imines or for synthesizing more complex amine structures.

An innovative route to a different class of furan imines, specifically furan-3(2H)-imines, has been developed using alkynones as starting materials. researchgate.netnih.govroyalsocietypublishing.org This method does not start from a pre-formed furan ring but rather constructs it during the reaction sequence. The process involves the reaction of α,β-unsaturated ketones containing a tertiary alcohol (alkynones) with aniline derivatives. researchgate.netnih.gov

The proposed mechanism proceeds through two key steps:

1,4-Addition (Michael Addition): The amine derivative first adds to the α,β-unsaturated ketone system. researchgate.netnih.gov

Intramolecular Cyclization: The subsequent intramolecular cyclization is mediated by the tertiary alcohol, leading to the formation of the furan-3(2H)-imine scaffold. researchgate.netnih.govroyalsocietypublishing.org

This one-step synthesis is efficient and provides access to spiro furan-3(2H)-imine derivatives, which are challenging to synthesize via direct condensation due to the poor electrophilicity of the carbonyl group in furan-3(2H)-one precursors. royalsocietypublishing.org

Table 2: Synthesis of Furan-3(2H)-imine Derivatives
ReactantsProduct TypeKey Reaction StepsReference
α,β-Unsaturated Ketones (with tertiary alcohol) + Aniline DerivativesSpiro Furan-3(2H)-imines1,4-Addition followed by Intramolecular Cyclization researchgate.netnih.govroyalsocietypublishing.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov Furan imines, formed in situ from furfural and an amine, are excellent intermediates in several MCRs.

The Ugi reaction is a prominent four-component reaction (4-CR) involving a carbonyl compound (e.g., furfural), an amine, an isocyanide, and a carboxylic acid. nih.gov The initial step is the formation of an imine from the aldehyde and amine. This imine is then protonated by the carboxylic acid, and the resulting iminium ion is attacked by the isocyanide, ultimately leading to a complex α-acylamino amide product. nih.gov

The Petasis reaction , also known as the borono-Mannich reaction, is a three-component reaction of an aldehyde, an amine, and a vinyl- or aryl-boronic acid to produce allylic amines. nih.gov Similar to other imine-based MCRs, it proceeds through an iminium ion intermediate formed from the condensation of the aldehyde and amine. nih.gov

A more recent development is the furan-thiol-amine (FuTine) multicomponent reaction. researchgate.net In this one-pot process, a furan compound is first oxidized to form cis-2-butene-1,4-dial. Subsequent addition of a thiol and an amine nucleophile leads to the formation of 3-thio-N-substituted pyrroles. researchgate.net This reaction demonstrates the versatility of the furan scaffold in MCRs to build other complex heterocyclic systems. researchgate.net

Challenges and Innovations in Furan Imine Synthesis

The synthesis of furan imines, while conceptually straightforward, presents several challenges. A primary difficulty is managing the stability of the furan ring, which can be sensitive to harsh acidic or oxidative conditions that can lead to ring-opening or polymerization. mdpi.comnih.gov Furthermore, the condensation reaction to form the imine is reversible, requiring specific strategies (e.g., water removal) to achieve high yields. nih.gov For reductive amination processes, a key challenge is achieving high selectivity for the desired amine product while avoiding side reactions such as the direct reduction of the aldehyde to an alcohol or overalkylation to form tertiary amines. mdpi.com

Innovations in this field are focused on overcoming these hurdles:

Catalyst Design: The development of highly selective and robust catalysts, particularly those based on earth-abundant, non-noble metals, is a major area of innovation. mdpi.comfrontiersin.org Designing bifunctional catalysts that can promote both condensation and reduction steps efficiently is a key goal. mdpi.com

Sustainable Feedstocks: Utilizing furfural and HMF, which are derived from renewable lignocellulosic biomass, positions furan imine synthesis within the principles of green chemistry. mdpi.commdpi.comnih.gov

Flow Chemistry: The use of continuous flow reactors offers significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for easier scale-up. The successful use of a CuAlOx catalyst in a flow system for imine hydrogenation exemplifies this innovative approach. nih.govresearchgate.net

Novel Reaction Pathways: The discovery of new synthetic routes, such as the synthesis of furan-3(2H)-imines from alkynones researchgate.netroyalsocietypublishing.org and the development of novel multicomponent reactions, researchgate.net expands the chemical space accessible from furan-based starting materials.

These ongoing developments continue to make the synthesis of this compound and its analogues more efficient, sustainable, and versatile.

Advanced Spectroscopic and Structural Characterization of E N Ethyl 1 Furan 2 Yl Methanimine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within (E)-N-Ethyl-1-(furan-2-yl)methanimine.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the furan (B31954) ring and the imine double bond.

The most downfield signal is anticipated for the imine proton (H-C=N) , typically appearing in the δ 8.0–8.6 ppm range. This significant deshielding is due to the electronegativity of the adjacent nitrogen atom and the anisotropic effect of the C=N double bond. Studies of similar furan-based imine structures have reported this proton in a comparable region. mdpi.com

The three protons on the furan ring are chemically distinct and will appear as separate signals.

The H5 proton (adjacent to the oxygen atom) is expected to be the most deshielded of the ring protons, influenced by both the oxygen's electronegativity and its proximity to the electron-withdrawing imine substituent. rsc.org

The H3 proton (adjacent to the imine-substituted carbon) will also experience deshielding.

The H4 proton is typically the most shielded of the furan protons.

The protons of the N-ethyl group will present a characteristic pattern:

A quartet for the methylene (B1212753) protons (-N-CH₂-), resulting from spin-spin coupling with the three adjacent methyl protons.

A triplet for the terminal methyl protons (-CH₃), arising from coupling with the two methylene protons.

Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Splitting Pattern
Imine (-CH=N-)8.0 - 8.6Singlet (s)
Furan H5~7.6Doublet (d)
Furan H3~6.8Doublet (d)
Furan H4~6.5Doublet of doublets (dd)
Ethyl (-N-CH₂-CH₃)~3.6Quartet (q)
Ethyl (-N-CH₂-CH₃)~1.3Triplet (t)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, detailing the electronic environment of each carbon atom in the molecule.

The imine carbon (C=N) is the most deshielded carbon, with its resonance expected in the δ 160–175 ppm region, a characteristic range for imines. mdpi.comnih.gov The carbons of the furan ring are also found downfield. The C2 carbon, directly attached to the imine group, and the C5 carbon, adjacent to the oxygen, are the most deshielded ring carbons. The C3 and C4 carbons are typically found further upfield. mdpi.com The ethyl group carbons will appear in the aliphatic region of the spectrum, with the methylene carbon (-N-CH₂-) being more deshielded than the terminal methyl carbon (-CH₃) due to its proximity to the nitrogen atom.

Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Imine (-CH=N-)160 - 175
Furan C2~152
Furan C5~145
Furan C3~115
Furan C4~112
Ethyl (-N-CH₂-CH₃)~45
Ethyl (-N-CH₂-CH₃)~15

Vibrational and Electronic Spectroscopy

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, several characteristic absorption bands are expected.

The most diagnostic peak is the C=N stretching vibration of the imine group, which typically appears as a sharp, medium-to-strong band in the 1690–1630 cm⁻¹ region. researchgate.netresearchgate.netresearchgate.net The precise position of this band can be influenced by conjugation with the furan ring. Other key vibrations include the C=C stretching of the furan ring, aromatic =C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching from the ethyl group just below 3000 cm⁻¹. researchgate.net A strong band corresponding to the C-O-C stretching of the furan ether linkage is also expected.

Key FT-IR Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
=C-H StretchFuran & Imine3150 - 3050
C-H StretchEthyl (Aliphatic)2980 - 2850
C=N StretchImine1690 - 1630
C=C StretchFuran Ring1600 - 1450
C-O-C StretchFuran Ring1250 - 1050

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The conjugated system in this compound, which includes the furan ring and the imine double bond, is expected to give rise to characteristic absorptions.

The spectrum will likely be dominated by intense π→π* transitions. For derivatives of furan-2-carboxaldehyde, absorption maxima are often observed in the visible range, around 400-470 nm. nih.govresearchgate.net The specific maximum absorption wavelength (λ_max) for the title compound is influenced by the extent of conjugation. The reaction product of furfural (B47365) with 2,4-dinitrophenylhydrazine (B122626) (DNPH), a similar imine-type structure, shows a major absorption peak at 465 nm under basic conditions. nih.gov This suggests that this compound will have a strong absorption in the UV-A or visible region.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns upon ionization. The molecular formula of this compound is C₇H₉NO, giving it a molecular weight of approximately 123.15 g/mol . Therefore, the molecular ion peak, [M]⁺, is expected at an m/z (mass-to-charge ratio) of 123.

Given the structure, several key fragmentation pathways are predictable:

Alpha-cleavage: This is a dominant fragmentation pathway for amines and imines. libretexts.orgmiamioh.edu Cleavage of the bond between the furan ring and the imine carbon would be a primary fragmentation event.

Loss of the ethyl group (•C₂H₅) would result in a fragment at m/z 94.

Cleavage resulting in a stable furfuryl-like cation is also highly probable. The loss of the ethylamine (B1201723) radical (•NHCH₂CH₃) would lead to a fragment at m/z 80.

Another significant fragmentation involves the formation of a furanyl cation [C₄H₃O]⁺ at m/z 67, following the cleavage of the side chain.

Predicted Mass Spectrometry Fragments

m/zPossible Fragment IonNotes
123[C₇H₉NO]⁺Molecular Ion [M]⁺
95[C₅H₅O]⁺Loss of •C₂H₄N
94[C₅H₄NO]⁺Loss of •C₂H₅ (ethyl radical)
80[C₅H₄O]⁺Loss of •NHCH₂CH₃
67[C₄H₃O]⁺Furanyl cation

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional arrangement of atoms in the solid state. This method provides invaluable information on molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of closely related furan-containing imine derivatives offers significant insights into the likely structural characteristics of this compound.

Detailed crystallographic studies have been performed on several derivatives, including N-aryl substituted furan-2-yl-methanimines and more complex hydrazone analogs. These studies reveal a consistent trend of near planarity of the furan ring and the attached imine moiety, a feature driven by the electronic conjugation between the aromatic ring and the C=N double bond.

A noteworthy example is the structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan, which contains the core furan-methanimine structure. researchgate.net In this molecule, the central furan ring is symmetrically bound to two nearly coplanar iminomethyl groups. researchgate.net The torsion angle between the furan ring and the imine group (O1—C2—C3—N1) is small, indicating a high degree of planarity. researchgate.net However, the N-bonded 4-fluorophenyl rings are significantly twisted out of the plane of the furan ring. researchgate.net This observation suggests that in this compound, the furan-yl-methanimine portion would likely be planar, while the N-ethyl group would be oriented to minimize steric hindrance.

The crystal packing of these derivatives is often stabilized by a network of weak intermolecular interactions. In the case of 2,5-bis[(4-fluorophenyl)iminomethyl]furan, C—H⋯N and C—H⋯F hydrogen bonds, along with edge-to-face C—H⋯π interactions, create a three-dimensional supramolecular assembly. researchgate.net Similarly, in hydrazone derivatives like N’-(Furan-2-yl-methylene)-4-hydroxybenzohydrazide, the crystal structure is stabilized by N–H···O and O–H···N hydrogen bonds. researchgate.net

The bond lengths within the furan-methanimine core of these derivatives are consistent with their assigned structures. The C=N imine bond typically measures around 1.27-1.28 Å, which is characteristic of a double bond. researchgate.netresearchgate.net For instance, in N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, the C=N bond length is 1.276(2) Å. researchgate.net

The crystallographic data for selected furan-2-yl-methanimine derivatives are summarized in the tables below. These data provide a valuable reference for predicting the solid-state structure of this compound.

Interactive Table 1: Crystallographic Data for Furan-2-yl-methanimine Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
2,5-bis[(4-fluorophenyl)iminomethyl]furan researchgate.netC₁₈H₁₂F₂N₂OMonoclinicC2/c32.9033(3)6.02694(5)7.14998(6)95.5021(8)
N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide researchgate.netC₁₀H₈N₂O₃OrthorhombicPbca11.3142(4)7.5526(2)22.9030(9)90
N’-(Furan-2-yl-methylene)-4-hydroxybenzohydrazide researchgate.netC₁₂H₁₀N₂O₃OrthorhombicPna2₁9.6014(6)11.1849(8)10.3574(7)90

Interactive Table 2: Selected Bond Lengths and Angles for Furan-2-yl-methanimine Derivatives

CompoundBondLength (Å)BondAngle (°)
2,5-bis[(4-fluorophenyl)iminomethyl]furan researchgate.netC=N1.271(1)C-C=N121.7(1)
C(furan)-C(imine)1.451(1)C=N-C(aryl)119.0(1)
N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide researchgate.netC=N1.276(2)C-C=N120.9(2)
C(furan)-C(imine)1.446(2)C=N-N116.7(1)
N’-(Furan-2-yl-methylene)-4-hydroxybenzohydrazide researchgate.netC=N1.280(2)C-C=N121.2(2)
C(furan)-C(imine)1.445(3)C=N-N116.5(2)

Mechanistic Investigations of Imine Formation and Reactivity Pertaining to E N Ethyl 1 Furan 2 Yl Methanimine

Reaction Mechanisms of Imine Formation (Schiff Base Condensation)

The condensation reaction between an aldehyde or ketone and a primary amine to form an imine is a reversible process that is typically catalyzed by acid. masterorganicchemistry.com The general mechanism involves two key stages: the formation of a carbinolamine intermediate and its subsequent dehydration to the imine.

While specific kinetic and mechanistic studies for the reaction between furan-2-carbaldehyde and ethylamine (B1201723) are not extensively documented in the literature, the generally accepted mechanism for Schiff base formation provides a robust framework for understanding this transformation. The reaction is known to be sensitive to pH, with optimal rates often observed in weakly acidic conditions. masterorganicchemistry.com

The formation of the C=N double bond in the dehydration of the carbinolamine intermediate can, in principle, proceed through either a stepwise or a concerted mechanism. In a stepwise pathway, the hydroxyl group is first protonated to form a good leaving group (water), which then departs to generate a resonance-stabilized carbocation (an iminium ion). Subsequent deprotonation of the nitrogen atom yields the final imine.

Alternatively, a concerted E2-like mechanism could be envisioned where a base removes a proton from the nitrogen at the same time as the C-O bond breaks. However, for most acid-catalyzed imine formations, the stepwise mechanism involving a distinct iminium ion intermediate is more widely accepted and supported by mechanistic studies of related systems. researchgate.net Computational studies on analogous systems, such as the reaction of thiophene-2-carbaldehyde (B41791) with anilines, support a two-step mechanism where the dehydration of the carbinolamine is the rate-determining step. acs.org

The initial step in the formation of (E)-N-Ethyl-1-(furan-2-yl)methanimine is the nucleophilic attack of the ethylamine nitrogen on the electrophilic carbonyl carbon of furan-2-carbaldehyde. This addition reaction leads to the formation of a tetrahedral intermediate known as a carbinolamine (or hemiaminal). masterorganicchemistry.com

Proton transfer steps are critical throughout the Schiff base condensation. Initially, in acidic conditions, the carbonyl oxygen of furan-2-carbaldehyde can be protonated, increasing its electrophilicity and facilitating the nucleophilic attack by ethylamine. Following the formation of the zwitterionic tetrahedral intermediate, a proton is transferred from the nitrogen to the oxygen to form the neutral carbinolamine.

Table 1: Representative Activation Energies for Related Reactions
ReactionSystemActivation Energy (kJ/mol)Method
Imine ExchangePolyester Networks69.5 ± 4.2Experimental (Stress Relaxation) rsc.org
Furfural (B47365) DecarbonylationPt-Graphene Surface82Computational (DFT) researchgate.net
Diels-Alder (Furan/Maleimide)Polystyrene Matrix~50Experimental (IR Spectroscopy) mdpi.com

Imine Exchange and Metathesis Reactions

Imines can participate in dynamic covalent exchange reactions, including transimination (imine exchange) and imine metathesis. These reversible processes allow for the redistribution of the groups attached to the C=N double bond.

Transimination involves the reaction of an existing imine with a new amine, resulting in the formation of a new imine and the release of the original amine. This process is essentially a substitution reaction at the imine carbon. The reaction proceeds through a tetrahedral intermediate, similar to the carbinolamine in imine formation.

For this compound, a transimination reaction with a different primary amine (R'-NH₂) would lead to a new furan-based imine and the release of ethylamine. The equilibrium position of this reaction is dictated by the relative stabilities of the reactants and products, as well as their concentrations. While specific kinetic and thermodynamic data for the transimination of this compound are not available, studies on other imine systems have shown that these reactions can be relatively fast, especially in the presence of an acid catalyst. nih.gov The thermodynamics are often close to neutral when the amines involved have similar basicities and steric profiles.

Cycloaddition Reactions Involving Furan (B31954) Imines

The furan ring in this compound can act as a diene in Diels-Alder reactions, while the imine C=N bond can potentially act as a dienophile or participate in other cycloaddition reactions.

The reactivity of furan as a diene in Diels-Alder reactions is well-established, though it is less reactive than cyclopentadiene. rsc.org The outcome of these reactions is often governed by a delicate interplay between kinetic and thermodynamic control. nih.gov The presence of the imine substituent at the 2-position of the furan ring will influence its electronic properties and, consequently, its reactivity as a diene. Generally, electron-donating groups on the furan ring increase its reactivity in normal electron-demand Diels-Alder reactions. rsc.org

While there is a lack of specific studies on the cycloaddition reactions of this compound, computational studies on related systems, such as the [3+2] cycloaddition of a furan-imine oxide with styrene (B11656), have been performed. researchgate.netrsc.orgnih.govresearchgate.net These studies demonstrate that such reactions can proceed via a non-polar, one-step, asynchronous mechanism. The calculated thermodynamic and kinetic parameters for this model system are presented below.

Table 2: Calculated Thermodynamic and Kinetic Parameters for the [3+2] Cycloaddition of 1-(furan-2-yl)-N-phenylmethanimine oxide with Styrene
ParameterValue
Activation Enthalpy (ΔH‡)Relatively low (specific value not provided in abstract) nih.gov
Reaction Enthalpy (ΔH)Exothermic nih.gov
Activation Gibbs Free Energy (ΔG‡)Kinetically favored pathway identified nih.gov
Reaction Gibbs Free Energy (ΔG)Exergonic nih.gov

Note: This data is for a furan-imine oxide, not the specific compound of this article, but serves as a relevant computational model for cycloadditions involving furan-imine derivatives.

The imine C=N bond itself can act as a dienophile in hetero-Diels-Alder reactions. For this to occur with the furan ring of another molecule of this compound, it would be a dimerisation reaction. More commonly, the imine would react with a more electron-rich diene. The electrophilicity of the imine, and thus its reactivity as a dienophile, can be enhanced by Lewis acid catalysis. nih.gov

[2+2] Cycloaddition Pathways and Stereoselectivity

While specific studies on the [2+2] cycloaddition of this compound are not extensively documented, the general reactivity of imines in such reactions provides a framework for understanding potential pathways. [2+2] cycloadditions involving imines are a key method for the synthesis of azetidines, four-membered nitrogen-containing heterocycles. These reactions typically occur between an imine and an alkene, alkyne, or ketene.

The mechanism can proceed through either a concerted or a stepwise pathway. A concerted [π²s + π²a] cycloaddition is thermally allowed by the Woodward-Hoffmann rules but often faces challenges due to geometric constraints. Photochemical [2+2] cycloadditions are also a common alternative. More frequently, these reactions proceed via a stepwise mechanism involving a zwitterionic or diradical intermediate, particularly when catalyzed by Lewis acids. The Lewis acid activates the imine by coordinating to the nitrogen atom, making the imine carbon more electrophilic and susceptible to nucleophilic attack by the alkene.

Stereoselectivity in these reactions is a critical aspect, dictating the spatial arrangement of substituents on the resulting azetidine (B1206935) ring. For a stepwise reaction, the stereochemistry is often determined by the relative stability of the possible intermediates and the kinetics of ring closure. The specific stereochemical outcome for this compound would depend on the nature of the reaction partner and the conditions employed, with catalysts playing a crucial role in directing the stereoselectivity.

Imine as Azadiene or Dienophile in [4+2] Cycloaddition

In the context of [4+2] cycloaddition, or the Diels-Alder reaction, the furan ring itself is a competent diene. Furan and its derivatives readily react with electron-deficient dienophiles. quora.com This inherent reactivity often dominates, leading to the formation of 7-oxanorbornene adducts where the furan moiety has acted as the diene. quora.comnih.gov The reaction is a [4+2] cycloaddition based on the interaction between the highest occupied molecular orbital (HOMO) of the furan diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. nih.gov However, the imine functionality introduces alternative possibilities for reactivity.

The C=N bond of the imine can act as a dienophile in what is known as an aza-Diels-Alder reaction. In this scenario, the furan would still serve as the diene, and the imine's C=N bond would be the 2π component. This would require activation, typically by a Lewis acid, to lower the LUMO of the imine and facilitate the reaction.

Alternatively, the conjugated system extending from the furan ring across the C=N bond could potentially function as an azadiene (a 1-aza-1,3-butadiene system). This would involve the furan ring's C4-C5 double bond and the C=N double bond reacting with a dienophile. This pathway is less common for simple furan-2-yl imines because the aromaticity of the furan ring must be disrupted. The more established pathway involves the furan ring acting as a cyclic diene. nih.govrsc.org Recent studies have shown that furan-fused cyclobutanones can react with imines in a rhodium-catalyzed [4+2]-cycloaddition, demonstrating the utility of imines as reaction partners in constructing furan-fused polycyclic lactams, though this is a mechanistically distinct process from a classical Diels-Alder reaction. researchgate.netresearchgate.net

The reactivity and selectivity of Diels-Alder reactions involving furans are sensitive to substituents on the ring. rsc.org The imine group at the 2-position influences the electronic properties of the furan diene, affecting both the reaction rate and the stereoselectivity (endo/exo) of the resulting cycloadducts. nih.govrsc.org

Reductive Transformations of Furan Imines

The reduction of the imine functionality in furan derivatives is a pivotal transformation for the synthesis of valuable secondary amines. These amines are important intermediates in the pharmaceutical and fine chemical industries. The primary methods for this transformation include catalytic hydroboration and reductive amination.

Catalytic Hydroboration of Imines

Catalytic hydroboration is a powerful and efficient method for the reduction of imines to amines. rsc.org The reaction involves the addition of a boron-hydrogen bond across the C=N double bond. Pinacolborane (HBpin) is a commonly used hydroborating agent due to its stability and ease of handling. digitellinc.com The process typically requires a catalyst to facilitate the transfer of hydride from the boron reagent to the imine carbon.

A wide range of catalysts, including those based on precious metals and more recently, earth-abundant base metals like iron, have been developed. rsc.orgdigitellinc.comrsc.org The general mechanism for a transition metal-catalyzed hydroboration involves several key steps:

Oxidative Addition: The catalyst activates the B-H bond of the hydroborating agent.

Coordination: The imine substrate coordinates to the metal center.

Insertion: The C=N bond inserts into the metal-hydride bond.

Reductive Elimination: The resulting aminoboryl species is released, regenerating the active catalyst.

Kinetic studies on imine hydroboration often show a first-order dependence on the catalyst concentration, while saturation kinetics can be observed for the imine and the borane (B79455) reagent. digitellinc.com The choice of catalyst and reaction conditions can significantly influence the efficiency and scope of the reaction.

Catalytic Systems for Imine Hydroboration
Catalyst TypeExamplesKey FeaturesReference
Precious MetalRu, Rh, Au complexesHigh activity, well-established rsc.org
Base MetalFe, Co, Ni, Zn complexesCost-effective, earth-abundant digitellinc.comnih.gov
Main GroupLi, Mg, Al complexesMild reaction conditions rsc.org

Mechanisms of Reductive Amination

Reductive amination is one of the most fundamental methods for synthesizing amines. In the case of this compound, its synthesis and subsequent reduction are encapsulated within the reductive amination of furfural with ethylamine. This cascade reaction consists of two main steps:

Imine Formation: Furfural (a furan aldehyde) reacts with ethylamine in a condensation reaction. This involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the this compound intermediate. This step is typically reversible and often acid-catalyzed.

Imine Reduction: The in situ-formed imine is then reduced to the corresponding secondary amine, N-ethyl-1-(furan-2-yl)methanamine.

The key to a successful reductive amination is the use of a reducing agent that selectively reduces the imine in the presence of the starting aldehyde. youtube.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than reagents like sodium borohydride (B1222165) (NaBH₄) and are stable under the slightly acidic conditions that favor imine formation. youtube.com

Alternatively, catalytic hydrogenation can be employed, where H₂ is used as the reductant in the presence of a metal catalyst (e.g., Ni, Pd, Pt). rsc.orgchemrxiv.org The mechanism on a catalyst surface involves the adsorption and activation of both the imine and hydrogen. DFT calculations have shown that on nickel catalysts, Ni²⁺ sites can act as active centers for adsorbing and activating the imine intermediate, while Ni⁰ sites are responsible for H₂ dissociation, facilitating the hydrogenation. rsc.org The efficiency and selectivity of the reaction depend heavily on the catalyst, solvent, and reaction conditions to prevent side reactions, such as the hydrogenation of the furan ring. rsc.orgchemrxiv.org

Key Steps in the Reductive Amination of Furfural
StepReactantsIntermediate/ProductTypical Conditions/Reagents
1. Imine Formation (Condensation)Furfural + EthylamineThis compoundMildly acidic (e.g., acetic acid) or neutral
2. Imine ReductionThis compoundN-ethyl-1-(furan-2-yl)methanamineNaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst (Ni, Pd, Pt)

Reactivity Profiles and Transformative Chemistry of E N Ethyl 1 Furan 2 Yl Methanimine

Reactions with Nucleophilic Species: Mannich-Type Reactions with N-Alkyl Aldimines

The electrophilic carbon atom of the imine group in (E)-N-Ethyl-1-(furan-2-yl)methanimine is susceptible to attack by a wide range of nucleophiles. A particularly significant class of reactions in this context is the Mannich-type reaction, which involves the nucleophilic addition of a carbon-based nucleophile to the imine. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of β-amino carbonyl compounds and other valuable nitrogen-containing molecules.

While specific studies on Mannich-type reactions of this compound are not extensively documented, the general reactivity of N-alkyl aldimines provides a strong basis for predicting its behavior. wikipedia.org The reaction typically proceeds via the activation of the imine by a Lewis or Brønsted acid, enhancing its electrophilicity. The nucleophile, often an enol or enolate derived from a ketone, aldehyde, or other carbonyl compound, then adds to the imine carbon.

A related and well-documented transformation is the nitro-Mannich reaction, also known as the aza-Henry reaction. wikipedia.org In this variant, the nucleophile is a nitroalkane, which, upon deprotonation, forms a nitronate anion that readily adds to the imine. This reaction is of significant synthetic utility as the resulting β-nitroamines can be further transformed into 1,2-diamines or β-amino carbonyl compounds.

The general scheme for a Mannich-type reaction involving an N-alkyl aldimine like this compound is as follows:

Scheme 1: General Mannich-Type Reaction of an N-Alkyl Aldimine.

The furan (B31954) ring in this compound can influence the reactivity of the imine group. The electron-rich nature of the furan ring may slightly reduce the electrophilicity of the imine carbon compared to its phenyl-substituted counterparts. However, this effect is generally not significant enough to prevent nucleophilic addition, and the furan ring itself can participate in certain reaction pathways, although this is less common in standard Mannich-type reactions.

Formation of Metal Complexes with Furan Imine Ligands

The nitrogen atom of the imine group and the oxygen atom of the furan ring in this compound possess lone pairs of electrons, making the molecule an excellent candidate for acting as a ligand in coordination chemistry. The formation of metal complexes with furan-based imine ligands has been an active area of research, driven by the potential applications of these complexes in catalysis, materials science, and medicinal chemistry.

Coordination Chemistry and Ligand Binding Modes

This compound can coordinate to a metal center through several binding modes. The most common mode of coordination for simple imines is through the nitrogen atom of the imine functionality. However, the presence of the furan oxygen provides the potential for bidentate chelation, where both the imine nitrogen and the furan oxygen bind to the same metal center, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complex.

The coordination behavior is highly dependent on the nature of the metal ion, its oxidation state, and the reaction conditions. For instance, with transition metals such as copper(II), nickel(II), and cobalt(II), furan-based Schiff base ligands have been shown to form stable complexes with varying geometries, including square planar and octahedral. mdpi.com

The table below summarizes some common coordination modes observed for furan-based imine ligands with different metal ions.

Metal IonTypical Coordination GeometryPotential Binding Atoms
Cu(II)Square Planar, TetrahedralN (imine), O (furan)
Ni(II)Square Planar, OctahedralN (imine), O (furan)
Co(II)Tetrahedral, OctahedralN (imine), O (furan)
Zn(II)TetrahedralN (imine), O (furan)
Ag(I)Linear, Trigonal PlanarN (imine)

This table represents general trends and the actual coordination can vary based on specific reaction conditions and the full ligand structure.

In some cases, the furan ring can also participate in π-coordination with the metal center, although this is less common for simple furan imines. The specific binding mode adopted will have a significant impact on the electronic and steric properties of the resulting metal complex, which in turn will influence its reactivity and potential applications.

Stereochemical Aspects of Metal-Imine Complexes

The formation of metal complexes from chiral or prochiral ligands can lead to the generation of new stereocenters and the formation of diastereomeric or enantiomeric complexes. While this compound itself is achiral, its coordination to a metal center in the presence of other chiral ligands can lead to stereochemically complex structures.

For example, if the metal center has a preference for a specific coordination geometry, such as octahedral, the arrangement of two or more bidentate furan imine ligands around the metal can result in geometric isomers (cis/trans) and optical isomers (Δ/Λ). The stereochemical outcome of these complexation reactions can often be controlled by the choice of metal precursor, solvent, and reaction temperature.

Cyclization and Polymerization Pathways

The reactivity of the imine bond and the furan ring in this compound also opens up avenues for its use in the construction of larger, more complex architectures through cyclization and polymerization reactions. The reversible nature of imine bond formation is particularly advantageous in the field of dynamic covalent chemistry.

Formation of Porous Organic Frameworks (POFs) via Imine Linkages

Porous organic frameworks (POFs) are a class of materials characterized by their high surface areas and tunable pore sizes, which make them promising for applications in gas storage, separation, and catalysis. The formation of imine bonds through the condensation of aldehydes and amines is a common and effective strategy for the construction of POFs. researchgate.net

While the synthesis of POFs typically involves the use of multifunctional building blocks (e.g., dialdehydes and triamines) to create a three-dimensional network, the principles can be extended to understand the potential role of monofunctional imines like this compound. In the context of POF synthesis, this molecule could act as a "capping" agent, controlling the growth and termination of the framework and influencing the final morphology and porosity of the material.

For instance, in a reaction between a difunctional furan aldehyde, such as 2,5-diformylfuran, and a polyamine, the addition of a controlled amount of this compound (or its precursors, furan-2-carbaldehyde and ethylamine) could limit the extent of polymerization and lead to the formation of smaller, more soluble oligomers or nanoparticles.

Dynamic Covalent Polymer Networks and Self-Healing Materials

The reversible nature of the imine bond under certain conditions (e.g., in the presence of an acid or base catalyst, or with changes in temperature) makes it a key component in the development of dynamic covalent polymer networks. semanticscholar.orgresearchgate.net These networks can undergo reversible bond formation and breakage, leading to materials with unique properties such as self-healing, adaptability, and recyclability.

This compound can be considered a model compound for understanding the fundamental principles of dynamic imine chemistry in these materials. The equilibrium between the imine and its constituent aldehyde (furan-2-carbaldehyde) and amine (ethylamine) can be shifted by external stimuli.

In a polymer network cross-linked by imine bonds, the scission of a bond due to mechanical damage can be repaired by the reformation of the imine linkage, leading to a self-healing material. nih.govresearchgate.net While the monofunctional nature of this compound prevents it from forming a cross-linked network on its own, it can be incorporated into polymer chains as a pendant group or used in model studies to probe the kinetics and thermodynamics of the imine exchange reactions that are central to the self-healing process.

The table below outlines the key features of dynamic covalent chemistry involving imine bonds.

FeatureDescription
Reversibility Imine formation is an equilibrium reaction, allowing for bond breaking and reformation.
Stimuli-Responsiveness The equilibrium can be shifted by changes in pH, temperature, or the presence of catalysts.
Self-Healing Damaged imine-based networks can repair themselves through the reformation of covalent bonds.
Adaptability The material can adapt its structure in response to external conditions, leading to malleability and reprocessability.

The study of the reactivity of this compound and related furan-based imines continues to be a vibrant area of research, with the potential to unlock new synthetic methodologies and advanced materials with tailored properties.

Structure-Reactivity Relationships in Furan Imine Chemistry

The reactivity of furan imines is governed by a delicate interplay of electronic and steric factors originating from both the furan ring and the substituent on the imine nitrogen. The furan ring, being an electron-rich aromatic system, can participate in a variety of reactions. However, the presence of the imine functionality and its associated substituent can significantly modulate this reactivity. The lone pair of electrons on the furan's oxygen atom contributes to the aromatic sextet, leading to increased electron density at the C2 and C5 positions, making them susceptible to electrophilic attack. Conversely, the imine group can act as either an electron-donating or electron-withdrawing group depending on the nature of the N-substituent and the reaction conditions.

The nature of the substituent on the imine nitrogen, as well as substituents on the furan ring itself, profoundly influences the chemical transformations of furan imines. These substituents can alter the electron density distribution within the molecule, affecting its nucleophilicity, electrophilicity, and stability.

N-Substituent Effects:

The ethyl group in this compound is an electron-donating group (EDG) through an inductive effect. This increases the electron density on the imine nitrogen, which can, in turn, influence the electronic properties of the conjugated system extending into the furan ring. Generally, N-alkyl substituents on imines enhance their stability compared to N-unsubstituted imines.

The electronic nature of the N-substituent plays a critical role in reactions involving the imine bond. For instance, in hydrolysis reactions, electron-donating groups on the nitrogen can stabilize the protonated imine intermediate, potentially affecting the reaction rate. In contrast, for reactions where the imine nitrogen acts as a nucleophile, the electron-donating ethyl group would enhance its reactivity.

Furan Ring Substituent Effects:

While the parent compound in this discussion is unsubstituted on the furan ring, it is crucial to consider how substituents at various positions on the furan moiety would impact reactivity. Electron-donating groups (e.g., -CH₃, -OCH₃) at the C5 position of the furan ring would further increase the electron density of the ring, enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) (e.g., -NO₂, -CHO) would decrease the ring's nucleophilicity, making electrophilic substitution reactions more difficult.

The reactivity of substituted furan-2-carboxaldehydes in condensation reactions to form imines is also affected by these electronic effects. Electron-withdrawing groups on the furan ring can activate the carbonyl group of the aldehyde, facilitating the initial nucleophilic attack by the amine. jmchemsci.com

The following interactive table provides a qualitative summary of the expected influence of different substituents on the reactivity of the furan ring in furan-2-aldimines.

Substituent at C5-positionElectronic EffectReactivity towards Electrophiles
-HNeutralBaseline
-CH₃Electron-donating (inductive)Increased
-OCH₃Electron-donating (resonance)Strongly Increased
-NO₂Electron-withdrawing (resonance and inductive)Strongly Decreased
-ClElectron-withdrawing (inductive), Electron-donating (resonance)Decreased

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding the structure-activity relationships of molecules like this compound. These methods allow for the calculation of various molecular properties that correlate with chemical reactivity.

Frontier Molecular Orbital (FMO) Theory:

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the reactivity of a molecule. A higher HOMO energy indicates a greater tendency to donate electrons (nucleophilicity), while a lower LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.

For furan imine derivatives, computational studies have shown that the nature of substituents can significantly alter the HOMO and LUMO energy levels. For instance, in a study on 1,3-bis[(E)-furan-2-yl)methylene]urea and its thio-analogue, the HOMO was found to be distributed over the entire molecule, while the LUMO was localized on the furan rings and the azomethine groups.

The following interactive table presents representative calculated electronic properties for a series of hypothetical substituted furan-2-aldimines, illustrating the impact of substituents on their electronic structure. The data is based on general trends observed in computational studies of similar aromatic imines.

Substituent on Furan Ring (C5)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
-H-6.2-1.54.7
-CH₃-6.0-1.44.6
-OCH₃-5.8-1.34.5
-NO₂-6.8-2.14.7

Global Reactivity Descriptors:

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative measure of a molecule's reactivity. These include:

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Computational studies on furan imine derivatives have utilized these descriptors to correlate structure with potential biological activity or chemical reactivity. For example, a lower chemical hardness and a higher electrophilicity index are often associated with increased reactivity.

The following interactive table showcases how these global reactivity descriptors might vary with substitution on the furan ring for a hypothetical series of furan-2-aldimines, based on trends from computational studies.

Substituent on Furan Ring (C5)Chemical Potential (μ)Chemical Hardness (η)Global Electrophilicity (ω)
-H-3.852.353.16
-CH₃-3.702.302.98
-OCH₃-3.552.252.80
-NO₂-4.452.354.21

These computational approaches provide invaluable insights into the electronic structure and reactivity of this compound and its derivatives. By systematically modifying the structure in silico and calculating these reactivity parameters, it is possible to predict how changes will affect the chemical behavior of the molecule, thereby guiding synthetic efforts and the design of new functional materials and therapeutic agents.

Advanced Applications of Furan Imines in Specialized Chemical Fields

Sustainable Materials and Polymer Science

The push towards a circular economy and sustainable chemical practices has highlighted the importance of biomass-derived platform molecules. Furan (B31954) derivatives, sourced from lignocellulosic biomass, are at the forefront of this transition, offering alternatives to petroleum-based chemicals for polymer production. researchgate.net

Bio-based Polymers and Resins from Furan Derivatives

Furan-based monomers are increasingly utilized in the synthesis of renewable plastics and resins. researchgate.net Molecules like 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-furandicarboxylic acid (FDCA) serve as key intermediates for producing a range of polymers, including polyesters, polyamides, and polyurethanes. researchgate.net The incorporation of the furan moiety can impart desirable properties such as high thermal resistance and enhanced mechanical strength. researchgate.netd-nb.info

Recent research has focused on creating novel resins by incorporating imine functionalities into furan-based polymer backbones. For instance, furan-based methacrylate (B99206) oligomers (FBMO) containing imine groups have been synthesized from HMF. acs.orgnih.govnih.gov These oligomers serve as sustainable building blocks for advanced polymer systems. acs.orgnih.gov The synthesis involves an imination reaction of HMF with amino ethanol (B145695) to form a furan-imine diol, which is then further reacted to produce methacrylate-terminated oligomers. acs.orgnih.gov These bio-based resins are being explored as sustainable alternatives to conventional polymers like those derived from bisphenol A (BPA), addressing health and environmental concerns. researchgate.netd-nb.info

Applications in Stereolithography and 3D Printing

The unique properties of furan-based resins make them highly suitable for advanced manufacturing techniques like stereolithography (SLA) and 3D printing. Furan-based methacrylate oligomers with imine groups (FBMO) have been specifically developed for use in photosensitive resins for light-assisted additive manufacturing. acs.orgnih.govnih.gov

These bio-derived resins can be formulated with reactive diluents, also derived from furan compounds, to control properties like viscosity and curing speed. nih.govacs.org By adjusting the formulation, the viscosity of the resins can be controlled within a range of 0.04 to 0.28 Pa·s, making them suitable for the SLA process. nih.govscispace.com The resulting 3D-printed objects exhibit excellent fidelity to the computer-aided design (CAD) models and possess a wide range of mechanical properties. acs.orgnih.govnih.gov Furthermore, cytotoxicity assessments have shown these materials to be non-cytotoxic, opening possibilities for biomedical applications. acs.orgnih.gov Furan resin technology is also being adapted for 3D sand printing for casting applications, offering an environmentally friendly binder system that is free of formaldehyde (B43269) and phenol. google.comask-chemicals.com

Resin Formulation (FBMO to Diluent Ratio)Viscosity (Pa·s at 10 s⁻¹)Compressive Modulus of 3D-Printed Object (MPa)
50:50 to 90:100.04 - 0.280.53 - 144.0

Table 1: Properties of Furan-Based Methacrylate Oligomer (FBMO) Resins and 3D-Printed Specimens. Data sourced from studies on FBMO systems, demonstrating the tunability of material properties based on formulation. nih.govscispace.com

Ligands in Catalysis and Coordination Chemistry

The nitrogen atom in the imine group and the oxygen atom in the furan ring of molecules like (E)-N-Ethyl-1-(furan-2-yl)methanimine are capable of coordinating with metal centers. This makes furan imines valuable ligands in the fields of catalysis and coordination chemistry. acs.orgmdpi.com

Catalytic Systems Involving Furan Imine Ligands

Furan imines, often referred to as Schiff bases, are integral to various catalytic processes. They can act as ligands that stabilize and activate metal catalysts for a range of organic transformations. The reductive amination of furanic aldehydes and ketones to produce valuable amines proceeds through an imine intermediate. mdpi.com Selecting a catalyst that favors the hydrogenation of the C=N bond over other functional groups is crucial for high selectivity. mdpi.com

Coordination complexes involving furan imine derivatives have been synthesized and studied. For example, a silver(I) complex with (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine has been characterized, where the ligand coordinates to the metal center through two nitrogen atoms. mdpi.com In other systems, furan-based porous organic frameworks (FOFs) have been prepared through the condensation of 2,5-diformylfuran with diamines, forming stable, insoluble polymers linked by imine bonds. researchgate.netrsc.org These materials have potential applications in gas adsorption and heterogeneous catalysis. researchgate.net

Development of Novel Catalysts for Organic Transformations

The versatility of the furan imine scaffold allows for the fine-tuning of a catalyst's electronic and steric properties. This has led to the development of novel catalytic systems for challenging organic reactions. Ruthenium complexes bearing furan-containing benzylidene ligands have been synthesized and shown to be highly active catalysts for olefin metathesis reactions under mild conditions. semanticscholar.org

Furthermore, a recyclable N-PMP (p-methoxyphenyl) imine protecting group has enabled the nickel-catalyzed C5-H alkylation and alkenylation of furan-2-carboxaldehydes. researchgate.net This strategy overcomes common side reactions and catalyst deactivation pathways, expanding the synthetic utility of biomass-derived furfural (B47365). researchgate.net The development of such catalysts, which often rely on the transient formation or strategic use of a furan imine, is a key area of research for converting renewable biomass into value-added chemicals. mdpi.com

Research on Corrosion Inhibition Mechanisms

Furan derivatives, including furan imines, have demonstrated significant potential as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. nih.govdigitaloceanspaces.comnih.gov Their inhibitory action is attributed to the presence of heteroatoms (oxygen and nitrogen) and the aromatic furan ring, which can interact with the metal surface. digitaloceanspaces.comaip.org

The mechanism of inhibition involves the adsorption of the furan imine molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. aip.orguobaghdad.edu.iqsciopen.com This adsorption can occur through a combination of physical (electrostatic) and chemical (coordination bond formation) interactions. The lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the furan ring, can be donated to the vacant d-orbitals of iron atoms, creating a stable, coordinated layer. digitaloceanspaces.comresearchgate.net

Studies on various furan derivatives have shown high inhibition efficiencies. Quantum chemical calculations using Density Functional Theory (DFT) support experimental findings, correlating molecular properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) with inhibition performance. aip.orgresearchgate.net Research indicates that these compounds often act as mixed-type inhibitors, suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions. nih.govresearchgate.net

Furan Derivative InhibitorConcentrationInhibition Efficiency (%)Corrosive Medium
Furan-2,5-dicarboxylic acid5 x 10⁻³ M99.50.5 M HCl
5-(furan-2-ylmethylsulfonyl)-4-phenyl-2,4-dihydro acs.orgnih.govnih.govtriazole-3-thione150 ppm99.41.0 M HCl
Furan-2-carboxylic acid5 x 10⁻³ M97.60.5 M HCl
Furan-2,5-diyldimethanol5 x 10⁻³ M95.80.5 M HCl

Table 2: Corrosion Inhibition Efficiencies of Selected Furan Derivatives on Mild Steel. This table presents experimental data showcasing the high performance of various furan-based compounds as corrosion inhibitors in acidic solutions. nih.govnih.govsciopen.com

Intermediates in Complex Organic Synthesis

This compound, a Schiff base derived from the condensation of furfural and ethylamine (B1201723), serves as a versatile and reactive intermediate in a variety of complex organic syntheses. Although detailed research focusing exclusively on this specific ethyl derivative is not extensively documented, its chemical behavior can be reliably inferred from the well-established reactivity of analogous N-alkyl and N-aryl furan-2-yl imines. These imines are valuable precursors for the construction of diverse molecular architectures, particularly nitrogen-containing heterocyclic compounds, due to the electrophilic nature of the imine carbon and the dienic system of the furan ring.

The in situ generation of this compound from readily available starting materials like furfural—a biomass-derived platform chemical—and ethylamine makes it an attractive intermediate from a green chemistry perspective. Its utility in organic synthesis primarily revolves around its participation in cycloaddition reactions and its susceptibility to nucleophilic attack, leading to the formation of more complex molecular scaffolds.

Furan-2-yl imines are valuable partners in various cycloaddition reactions, providing access to a range of heterocyclic frameworks. The furan moiety can act as a diene in [4+2] cycloadditions (Diels-Alder reactions), while the imine functionality can participate as a dienophile or as part of a 1,3-dipole, leading to the synthesis of alkaloids and other nitrogen-containing natural products.

Diels-Alder Reactions:

The furan ring in this compound can act as a diene in Diels-Alder reactions, although its aromatic character can sometimes lead to lower reactivity compared to non-aromatic dienes. The outcome of these reactions is often sensitive to steric and electronic factors of the dienophile. In reactions with electron-deficient dienophiles, such as maleimides, 7-oxabicyclo[2.2.1]heptene derivatives are formed. These adducts are valuable intermediates for the synthesis of a variety of complex molecules. For instance, the reaction of furan derivatives with N-ethylmaleimide has been shown to proceed, yielding the corresponding Diels-Alder adducts tudelft.nl.

DieneDienophileProductReaction ConditionsYield (%)Reference
FurfuralN-Methylmaleimide7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide derivativeAqueous, Room Temp.High tudelft.nl
FuranEthyl propiolateDiels-Alder adduct130 °CLow researchgate.net
2,5-DimethylfuranEthyl propiolateDiels-Alder adduct and other productsThermal- researchgate.net

1,3-Dipolar Cycloadditions:

Furan-imine oxides can act as 1,3-dipoles in [3+2] cycloaddition reactions with alkenes, such as styrene (B11656), to produce isoxazolidine (B1194047) derivatives. These reactions have been studied computationally to understand their mechanism and selectivity. The furan-imine oxide, 1-(furan-2-yl)-N-phenylmethanimine oxide, reacts with styrene to yield a meta-endo product as the major isomer, which has been investigated for its potential as a therapeutic inhibitor.

1,3-DipoleDipolarophileMajor ProductTheoretical MethodReference
1-(furan-2-yl)-N-phenylmethanimine oxideStyrenemeta-endo isoxazolidineDFT (M06-2X-D3/6-311G(d,p)) nih.gov

The reactivity of the imine bond in this compound makes it a key building block for the synthesis of various nitrogen-containing heterocycles, including pyridines and more complex alkaloid structures.

Synthesis of Substituted Pyridines:

Substituted pyridines are prevalent in pharmaceuticals and agrochemicals. One synthetic strategy involves the reaction of α,β-unsaturated imines with alkynes. While not directly involving a furan-2-yl imine, this methodology highlights the utility of imines in constructing pyridine (B92270) rings through C-H activation and cycloaddition cascades nih.govacs.org. Another approach involves the Hantzsch-type synthesis where β-enamine carbonyls, which can be conceptually related to the reactivity of enamines derived from furan-imines, react with a C1 source to form substituted pyridines mdpi.com.

ReactantsProduct TypeKey TransformationReference
α,β-Unsaturated N-benzyl aldimines and alkynesHighly substituted pyridinesC-H alkenylation/electrocyclization/aromatization nih.govacs.org
β-Enamine carbonyls and Rongalite2,3,5,6-Tetrasubstituted pyridinesOxidative coupling mdpi.com

Synthesis of Alkaloids and Related Compounds:

Cyclic imines are well-established precursors in the synthesis of a wide array of nitrogen-containing alkaloids mdpi.com. The imine functionality provides a handle for introducing nucleophiles and for reduction to the corresponding amine. The reductive amination of furfural with various amines to produce furfurylamines proceeds through an imine intermediate mdpi.com. These furfurylamines are valuable building blocks. For example, they can be used in the synthesis of more complex structures, including those found in natural products. The versatility of furan derivatives in natural product synthesis is well-documented, with the furan ring serving as a latent precursor to other functionalities.

Starting MaterialKey IntermediateTarget Molecule ClassSynthetic StrategyReference
Furfural and Ammonia (B1221849)Furan-2-yl methanimineFurfurylamine (B118560)Reductive amination mdpi.com
Cyclic imines-Indolizidine, Pyrrolizidine, and other alkaloidsVarious nucleophilic additions and cyclizations mdpi.com

The electrophilic carbon atom of the imine group in this compound is susceptible to attack by a wide range of nucleophiles, particularly organometallic reagents. This reactivity allows for the formation of new carbon-carbon bonds and the synthesis of α-substituted furfurylamines.

Addition of Organometallic Reagents:

Grignard reagents and organolithium compounds readily add to imines to form the corresponding secondary amines after workup. This reaction is a fundamental transformation in organic synthesis for the construction of amines with increased molecular complexity. For instance, Grignard reagents have been shown to catalyze the hydroboration of imines to produce secondary amines in excellent yields nih.gov. Furthermore, sequential additions of different Grignard reagents to thioformamides, which are structurally related to imines, provide an efficient route to tertiary amines organic-chemistry.org.

SubstrateReagentProduct TypeKey FeaturesReference
IminesPinacolborane / MeMgCl (cat.)Secondary aminesGrignard-catalyzed hydroboration nih.gov
ThioformamidesGrignard Reagents (2 eq.)Tertiary aminesSequential nucleophilic addition organic-chemistry.org
N,N-dialkyl carboxamidesOrganolithium and Grignard reagentsα-Tertiary aminesIterative nucleophilic addition nih.gov

The addition of nucleophiles to the furan ring itself is also possible, often following an initial reaction at a side chain, leading to dearomatization and further functionalization. This reactivity pattern expands the synthetic utility of furan-containing intermediates.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The academic contributions surrounding furan-based imines, including (E)-N-Ethyl-1-(furan-2-yl)methanimine, primarily stem from the facile synthesis of Schiff bases through the condensation reaction of an amine and a carbonyl compound. mdpi.com This foundational reaction, involving the condensation of furfural (B47365) (a biomass-derived aldehyde) and a primary amine like ethylamine (B1201723), represents a significant area of research due to its alignment with the principles of green chemistry. acs.org The imine or azomethine linkage (-CH=N-) formed is a versatile functional group that has been a cornerstone in the development of various chemical structures.

Key academic contributions can be summarized as follows:

Synthesis and Characterization: A primary focus of research has been the straightforward synthesis of furan-containing Schiff bases. mdpi.com The formation of the imine bond is typically achieved through the condensation of an aldehyde with a primary amine. nih.gov Characterization techniques such as NMR, FT-IR, and mass spectrometry are routinely employed to confirm the structure of these compounds. mdpi.com

Coordination Chemistry: Furan (B31954) imines serve as effective N-donor ligands in coordination chemistry. Research has demonstrated their ability to coordinate with various transition metals, leading to the formation of stable metal complexes. mdpi.com These complexes are of interest for their potential catalytic and biological activities.

Polymer Science: Furan-based imines are valuable monomers for the synthesis of advanced polymeric materials. Academic work has highlighted the creation of polyimines from bio-based furan dialdehydes. rsc.org These materials are notable for their reprocessability and potential for closed-loop recycling, addressing significant environmental challenges associated with conventional thermosetting plastics. rsc.org The properties of these polyimines, ranging from elastomeric to rigid, can be tailored by selecting different amine precursors. rsc.org

Intermediate for Chemical Synthesis: The imine functionality is a key intermediate in the synthesis of more complex molecules, including various nitrogen-containing compounds. nih.gov The reactivity of the imine group allows for further chemical transformations, making furan imines valuable building blocks in organic synthesis. mdpi.com

While specific research on this compound is not extensively detailed in the literature, the academic contributions to the broader class of furan imines provide a solid foundation for understanding its chemical behavior and potential utility.

Unexplored Avenues and Challenges in Furan Imine Research

Despite the progress in the field of furan-based imines, several challenges and unexplored avenues remain, presenting opportunities for future research.

Stability of Furanic Compounds: A significant challenge in furan chemistry is the inherent instability of many furan derivatives under certain synthetic conditions, particularly in acidic or basic environments. researchgate.net This instability can complicate reaction optimization and limit the practical application of furan-based compounds. researchgate.net Future research should focus on developing a more comprehensive understanding of the stability limits of furan imines like this compound to enable more efficient and reliable synthetic processes.

Green Synthesis and Catalysis: While the synthesis of imines from biomass-derived furfural is a step towards sustainable chemistry, the development of more efficient and environmentally friendly catalytic systems is crucial. mdpi.com Many current methods for producing furanic platform chemicals require costly or heavy metal catalysts, which deviates from green chemistry principles. rsc.org A key challenge is the design of heterogeneous catalysts that can selectively promote the desired transformations of furan imines while minimizing side reactions such as hydrogenation and polymerization. mdpi.com

Expanding the Scope of Bio-based Amines: Much of the research on furan-based polyimines has utilized petroleum-derived amines. A largely unexplored area is the use of a wider range of bio-based amines in the synthesis of furan imines and their corresponding polymers. This would further enhance the sustainability profile of these materials.

Functionalization of the Furan Ring: The selective functionalization of the furan ring in furan imines is a challenging yet potentially rewarding area of research. nih.gov Developing methodologies for C-H activation and other functionalization strategies would allow for the synthesis of a more diverse range of furan-based compounds with tailored properties. nih.gov The imine group can act as a directing group in such transformations, but its effectiveness and the development of suitable catalytic systems require further investigation. nih.gov

Comprehensive Structure-Property Relationships: For furan-based polymers derived from imines, a deeper understanding of the relationship between the molecular structure of the monomer and the macroscopic properties of the resulting polymer is needed. While some studies have correlated crosslink density with thermal and mechanical properties, a more systematic exploration would enable the rational design of materials with specific performance characteristics. rsc.org

Potential for Novel Methodologies and Applications of this compound

The unique chemical structure of this compound, combining a renewable furan ring with a reactive imine functionality, opens up possibilities for novel methodologies and applications.

Development of Recyclable Polymers and Composites: As a simple furan mono-imine, this compound could serve as a model compound for studying the chemistry of more complex, difunctional monomers used in recyclable thermosets. rsc.org Furthermore, it could be explored as a reactive diluent or a monofunctional chain-terminating agent in the synthesis of furan-based polyimines to control the crosslink density and tailor the material's properties. The development of novel methodologies for the controlled polymerization and depolymerization of such materials remains a promising area. rsc.org

Advanced Ligands for Catalysis: The nitrogen atom of the imine and the oxygen atom of the furan ring in this compound can act as coordination sites for metal ions. This suggests its potential as a bidentate ligand for the development of novel catalysts. Future research could focus on synthesizing and characterizing metal complexes of this ligand and evaluating their catalytic activity in various organic transformations.

Synthesis of Bio-based Amines: Furan imines are key intermediates in the reductive amination of furanic aldehydes and ketones to produce valuable amines. mdpi.com this compound can be readily hydrogenated to yield N-ethylfurfurylamine, a useful chemical intermediate. nih.gov The development of highly selective and efficient heterogeneous catalysts for this transformation is a key area for future research. mdpi.com

Precursors for Porous Organic Frameworks: Furan-based imines have been used to construct porous organic frameworks (FOFs) with applications in gas storage and separation. researchgate.net While this compound is a monofunctional imine, it can serve as a building block for more complex structures that could be incorporated into FOFs. Methodologies that allow for the post-synthetic modification of FOFs with such simple imines could lead to materials with tailored pore environments and functionalities.

Corrosion Inhibitors: Schiff bases, including those with heterocyclic rings, have been investigated as corrosion inhibitors for various metals. The presence of heteroatoms (N and O) and the planar structure of this compound suggest its potential to adsorb onto metal surfaces and protect them from corrosive environments. Research into the synthesis and evaluation of its corrosion inhibition efficiency could open up new industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.